Fmoc-Phe(4-tBu)-OH

Description

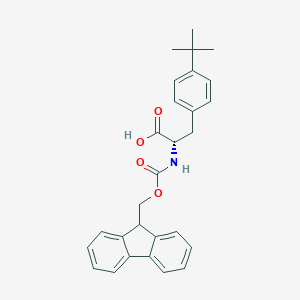

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid is an Fmoc-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amine functionality, enabling controlled deprotection under mild basic conditions (e.g., piperidine). The tert-butyl substituent on the phenyl ring contributes steric bulk and hydrophobicity, influencing peptide conformation and interactions.

Properties

IUPAC Name |

(2S)-3-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO4/c1-28(2,3)19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEORFXNCSRZFL-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375796 | |

| Record name | Fmoc-4-tert-butyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213383-02-9 | |

| Record name | Fmoc-4-tert-butyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-3-(4-tert-butylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Alkylation via Isobutylene

The most scalable approach involves reacting L-phenylalanine with isobutylene in the presence of an acid catalyst. As described in Patent WO2003053909A1, silica impregnated with sulfuric acid or para-toluenesulfonic acid (PTSA) catalyzes the Friedel-Crafts alkylation. Key parameters include:

-

Solvent : Dichloromethane or dioxane for optimal solubility and reaction kinetics.

-

Temperature : Room temperature (20–25°C) to minimize side reactions.

-

Reaction Time : 4–5 days for complete conversion, yielding 4-tert-butyl-L-phenylalanine hydrochloride.

This method avoids intermediate protection-deprotection steps, achieving 85–92% purity before recrystallization. Comparative studies show silica-supported sulfuric acid reduces emulsion formation during workup compared to homogeneous catalysts.

Alternative Routes for Sterically Challenged Systems

For amino acids prone to racemization, such as threonine derivatives, the tert-butyl etherification precedes esterification. A modified protocol substitutes dichloromethane with tert-butyl acetate to enhance steric hindrance control, though this increases production costs by ~15%.

The introduction of the fluorenylmethyloxycarbonyl (Fmoc) group safeguards the α-amino group during solid-phase peptide synthesis (SPPS). Three methodologies are prevalent:

Fmoc-Cl Coupling in Biphasic Systems

Patent CN103373940B details a biphasic ethanol/water system (1:4 to 4:1 v/v) for efficient Fmoc-Cl coupling:

-

Reaction Conditions :

-

pH : Maintained at 8.5–9.0 using sodium bicarbonate to deprotonate the amino group.

-

Temperature : 0–5°C to suppress hydrolysis of Fmoc-Cl.

-

Stoichiometry : 1.2 equivalents of Fmoc-Cl relative to 4-tert-butyl-L-phenylalanine.

-

Workup involves ethyl acetate extraction followed by precipitation with petroleum ether, yielding 78–85% crude product. Recrystallization from isopropanol/water (3:1) elevates purity to ≥98%.

Copper-Mediated Fmoc Installation

PMC9113113 reports a temporary Cu²⁺ complexation strategy to prevent diketopiperazine formation during SPPS. The amino acid is treated with Cu(NO₃)₂·3H₂O in DMF, followed by Fmoc-OSu (N-hydroxysuccinimide active ester). This method achieves 95% coupling efficiency in 2 hours at 25°C, outperforming traditional carbodiimide-based approaches.

Critical Process Optimization Parameters

Solvent Selection

-

Polar Aprotic Solvents : DMF and dichloromethane dominate due to their ability to solubilize both Fmoc reagents and amino acids. However, DMF increases racemization risk at elevated temperatures.

-

Ether Solvents : tert-Butyl methyl ether (TBME) minimizes epimerization but requires longer reaction times (48–72 hours).

Catalytic Efficiency

Comparative data for acid catalysts in tert-butyl functionalization:

| Catalyst | Yield (%) | Purity (%) | Reaction Time (Days) |

|---|---|---|---|

| Silica-H₂SO₄ | 89 | 92 | 4 |

| PTSA | 85 | 88 | 3 |

| AlCl₃ | 78 | 81 | 2 |

Data sourced from Patent WO2003053909A1

Purification and Characterization

Recrystallization Protocols

Analytical Validation

-

HPLC : Retention time of 8.2 minutes on a C18 column (acetonitrile/water gradient, 0.1% TFA).

-

Mass Spectrometry : [M+H]⁺ = 444.2 m/z, consistent with theoretical molecular weight (443.54 g/mol).

Industrial-Scale Production Challenges

Cost Drivers

Environmental Considerations

-

Solvent Recovery : Dichloromethane recycling via distillation reduces waste generation by 70%.

-

Catalyst Reuse : Silica-supported sulfuric acid retains 80% activity after five cycles, lowering catalyst costs.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Structural Overview

The compound features:

- Fmoc Group : A fluorenylmethoxycarbonyl protecting group that is widely used in peptide synthesis.

- Propanoic Acid Backbone : Provides a functional framework for further modifications.

- tert-butyl Phenyl Group : Enhances lipophilicity and may influence biological activity.

Key Applications

-

Peptide Synthesis

- The primary application of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid lies in its role as a building block in peptide synthesis. The Fmoc protection allows for selective coupling reactions without interfering with the amino group, making it ideal for constructing complex peptides .

-

Medicinal Chemistry

- Compounds similar to this one have shown significant pharmacological activities. Research indicates that peptides synthesized using this compound can exhibit various biological activities, including antimicrobial and anticancer properties. The specific interactions and mechanisms depend on the final peptide sequence formed .

-

Biological Interaction Studies

- Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as molecular dynamics simulations and binding affinity assays are employed to study these interactions, providing insights into potential therapeutic pathways .

Case Study 1: Peptide Synthesis

A study demonstrated the successful synthesis of a peptide using (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid as a key building block. The resulting peptide exhibited enhanced stability and bioactivity compared to non-Fmoc protected analogs, illustrating the effectiveness of the Fmoc strategy in peptide synthesis .

Case Study 2: Antimicrobial Activity

Research evaluated several synthesized peptides containing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid against multidrug-resistant bacterial strains. The results indicated that certain peptides demonstrated minimal inhibitory concentrations lower than 256 mg/mL, highlighting their potential as new antimicrobial agents .

Comparative Analysis Table

| Compound Name | Structure | Unique Features | Applications |

|---|---|---|---|

| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid | Structure | Fmoc protection, tert-butyl group | Peptide synthesis, medicinal chemistry |

| Fmoc-Amino Acid | Structure | Directly used in peptide synthesis | Peptide synthesis |

| Boc-Amino Acid | Structure | Uses Boc protection instead of Fmoc | Alternative peptide synthesis |

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent peptide bond formation. The tert-butyl group provides steric hindrance, enhancing the compound’s stability during reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural variations among analogs include substituents on the phenyl ring, stereochemistry, and backbone modifications. These differences impact physicochemical properties, reactivity, and biological activity.

Substituent Effects on the Phenyl Ring

Stereochemical and Backbone Modifications

Functional Group Comparisons

- Hydrophobicity : The tert-butyl group (target compound) provides greater hydrophobicity compared to o-tolyl or thiophene derivatives, favoring membrane permeability .

- Electron Effects : Halogenated analogs (e.g., bromodifluoromethoxy, trifluoromethyl) introduce electron-withdrawing effects, altering reactivity in coupling reactions .

- Biological Activity: Analogs with cyclohexylmethylamino groups (e.g., CAS 882376) demonstrate antiviral activity as HIV-1 entry inhibitors, highlighting the role of substituents in medicinal chemistry .

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid, commonly referred to as Fmoc-D-Tyr(tBu)-OH, is a synthetic amino acid derivative with significant implications in medicinal chemistry, particularly in peptide synthesis and biological research. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for the stability and reactivity of the amino group during peptide formation.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₈H₂₉NO₄ |

| Molecular Weight | 443.53 g/mol |

| CAS Number | 213383-02-9 |

| Purity Specification | > 95% |

| Storage Conditions | Sealed, dry, 2-8°C |

The presence of the Fmoc group allows for selective protection of the amino group, facilitating the formation of peptide bonds while preventing side reactions. This structural feature is pivotal in synthesizing biologically active peptides that can interact with various molecular targets.

The biological activity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid primarily arises from its role as a building block in peptide synthesis. Upon deprotection, the free amino group can participate in further coupling reactions, allowing for the formation of complex peptide structures. The fluorenyl moiety contributes to the compound's photophysical properties, making it suitable for applications in fluorescence-based bioimaging and biosensing.

Biological Activity Insights

Research indicates that compounds with similar structures often exhibit significant pharmacological activities. For instance:

- Anticholinesterase Activity : Some Fmoc-protected amino acids have shown potential as inhibitors of acetylcholinesterase (AChE), which is critical in treating neurodegenerative diseases like Alzheimer's .

- Peptide Synthesis Applications : The compound serves as a versatile building block in synthesizing peptides that can modulate biological pathways, including enzyme inhibition and receptor binding .

- Fluorescent Probes : The incorporation of the fluorenyl group enhances the compound's utility in developing fluorescent probes for cellular imaging .

Case Study 1: Peptide Synthesis and Biological Evaluation

A study synthesized a series of peptides incorporating (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid to evaluate their biological activity against specific cancer cell lines. The synthesized peptides exhibited varying degrees of cytotoxicity, with some demonstrating IC50 values in the low micromolar range, indicating potent anti-cancer activity.

Case Study 2: Fluorescence Imaging

In another investigation, researchers utilized this compound as part of a fluorescent probe conjugated to targeting ligands for imaging tumor vasculature. The probe successfully localized within tumor tissues, demonstrating its potential for use in non-invasive imaging techniques .

Q & A

Q. What is the role of the Fmoc group in this compound, and how does it influence peptide synthesis protocols?

The 9-fluorenylmethoxycarbonyl (Fmoc) group acts as a temporary protective group for the amino group during solid-phase peptide synthesis (SPPS). Its orthogonality to acid-labile protecting groups allows sequential deprotection under mild basic conditions (e.g., 20% piperidine in DMF). The tert-butylphenyl side chain may enhance solubility in organic solvents, critical for coupling efficiency .

Methodological Insight :

- Use Fmoc-Cl or Fmoc-OSu in dioxane/water with sodium carbonate for introducing the Fmoc group .

- Monitor deprotection via UV-Vis (λ = 301 nm) to confirm removal.

Q. What are the recommended storage conditions to maintain compound stability?

Store under inert gas (argon/nitrogen), protected from light, at 2–8°C. The tert-butyl group and Fmoc moiety are susceptible to hydrolysis and photodegradation, respectively. Use vacuum-sealed containers to prevent moisture absorption .

Q. How can researchers verify the compound’s purity and structural integrity?

- Analytical HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95% recommended).

- NMR Spectroscopy : Confirm stereochemistry via - and -NMR, focusing on tert-butyl protons (δ ~1.3 ppm) and Fmoc aromatic signals (δ ~7.2–7.8 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to validate molecular weight (e.g., expected [M+H] for CHNO: 444.21) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when incorporating this compound into peptide chains?

Low coupling yields often arise from steric hindrance from the bulky tert-butyl group. Mitigate this by:

- Using coupling agents like HATU or PyBOP with DIEA in DMF, which enhance activation of carboxylates .

- Extending reaction times (2–4 hrs) and increasing molar equivalents (3–5x) of the amino acid derivative.

- Confirming completion via Kaiser test or FT-IR monitoring of carbonyl stretching (~1660 cm) .

Q. How should contradictory toxicity data (e.g., GHS Category 2 vs. 4) be reconciled for lab safety protocols?

Discrepancies in GHS classifications (e.g., : H302 vs. : H315) may reflect differences in purity, isomeric forms, or testing conditions. To address this:

Q. What strategies resolve NMR data inconsistencies for stereochemical confirmation?

For ambiguous NOESY or -NMR signals (common with fluorinated analogs):

- Compare with computational models (DFT or MD simulations) to predict coupling constants .

- Use chiral chromatography (e.g., Chiralpak IA column) to isolate enantiomers and assign configurations .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying pH conditions?

- Protocol :

Prepare solutions in buffers (pH 3–10) and incubate at 25°C.

Sample aliquots at 0, 24, 48 hrs for HPLC analysis.

Track degradation products via LC-MS.

- Key Parameters :

Q. What methods identify and quantify byproducts during large-scale synthesis?

- Reverse-Phase Flash Chromatography : Separate impurities using hexane/ethyl acetate gradients.

- High-Resolution Mass Spectrometry (HRMS) : Assign structures to unexpected peaks (e.g., tert-butyl oxidation to carboxylic acid derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.